Raltegravir (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Raltegravir (sodium) is an antiretroviral medication used to treat HIV/AIDS. It is sold under the brand name Isentress and is known for being the first integrase inhibitor approved for clinical use. Raltegravir works by inhibiting the HIV integrase enzyme, which is essential for the viral replication process .
Preparation Methods
Synthetic Routes and Reaction Conditions
Raltegravir can be synthesized through several methods. One common method involves reacting 2-amino-2-methylpropanenitrile with the acid chloride of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid using N-methylmorpholine as a base . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of raltegravir involves the use of pharmaceutical compositions comprising HIV integrase strand transfer inhibitors. The process includes the preparation of oral pharmaceutical compositions of raltegravir or its pharmaceutically acceptable salts . The production process is designed to ensure the stability and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
Raltegravir undergoes several types of chemical reactions, including:
Oxidation: Raltegravir can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in raltegravir, altering its chemical properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can impact the compound’s activity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield deoxygenated compounds.
Scientific Research Applications
Raltegravir has a wide range of scientific research applications, including:
Chemistry: Raltegravir is used as a model compound to study the mechanisms of integrase inhibition and to develop new integrase inhibitors.
Biology: In biological research, raltegravir is used to investigate the role of integrase in the HIV replication cycle and to study the effects of integrase inhibition on viral replication.
Medicine: Clinically, raltegravir is used to treat HIV-1 infections in combination with other antiretrovirals. .
Mechanism of Action
Raltegravir inhibits the HIV integrase enzyme, preventing the viral genome from being incorporated into the human genome . This inhibition blocks the strand transfer step of viral DNA integration, which is essential for viral replication. Raltegravir is primarily metabolized by glucuronidation, and its molecular targets include the integrase enzyme and the viral DNA .
Comparison with Similar Compounds
Similar Compounds
Elvitegravir: Another integrase inhibitor used to treat HIV-1 infections. It has a similar mechanism of action but different pharmacokinetic properties.
Dolutegravir: A newer integrase inhibitor with a higher barrier to resistance compared to raltegravir.
Bictegravir: An integrase inhibitor with improved efficacy and safety profiles.
Uniqueness of Raltegravir
Raltegravir was the first integrase inhibitor approved for clinical use, making it a pioneering compound in the treatment of HIV/AIDS. Its unique mechanism of action and favorable safety profile have made it a valuable addition to antiretroviral therapy .
Properties
Molecular Formula |
C20H20FN6NaO5 |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
sodium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate |
InChI |
InChI=1S/C20H21FN6O5.Na/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1 |
InChI Key |
QLBNDXLKPYXCIW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.